molecular formula C16H18F3N3O B6931459 N-[2-(2,2,2-trifluoroethyl)phenyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

N-[2-(2,2,2-trifluoroethyl)phenyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No.: B6931459
M. Wt: 325.33 g/mol
InChI Key: ZHBNUPRSQDCDSJ-UHFFFAOYSA-N
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Description

N-[2-(2,2,2-trifluoroethyl)phenyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique properties, making it valuable in various fields such as medicinal chemistry, agrochemicals, and materials science. Fluorinated compounds are known for their enhanced metabolic stability, lipophilicity, and ability to modulate biological activity .

Properties

IUPAC Name

N-[2-(2,2,2-trifluoroethyl)phenyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O/c1-10-13(11(2)22(3)21-10)8-15(23)20-14-7-5-4-6-12(14)9-16(17,18)19/h4-7H,8-9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBNUPRSQDCDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)NC2=CC=CC=C2CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoroethylation of indoles using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate under mild conditions . This reaction is highly selective and efficient, providing a straightforward route to the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs. The scalability of the trifluoroethylation reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2,2-trifluoroethyl)phenyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines .

Scientific Research Applications

N-[2-(2,2,2-trifluoroethyl)phenyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2,2,2-trifluoroethyl)phenyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the observed bioactive properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,2,2-trifluoroethyl)phenyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is unique due to the presence of both the trifluoroethyl group and the pyrazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .

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